molecular formula C14H17FN2O8 B1436180 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine CAS No. 869355-34-0

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Cat. No.: B1436180
CAS No.: 869355-34-0
M. Wt: 360.29 g/mol
InChI Key: YDFKGGOQOTYTGP-PRULPYPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine is a chemically modified nucleoside. It is known for its significant role in the research of viral infections, particularly hepatitis B and hepatitis C. The compound has a molecular formula of C14H17FN2O8 and a molecular weight of 360.29 g/mol.

Scientific Research Applications

3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine is extensively used in scientific research, particularly in the study of viral infections. It has shown promise in inhibiting the replication of viruses such as hepatitis B and hepatitis C. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used to study the mechanisms of viral replication and to develop antiviral therapies.

Preparation Methods

The synthesis of 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine involves several steps. One common method includes the acetylation of 5-fluoro-2’-O-methyluridine. The reaction typically uses acetic anhydride in the presence of a base such as pyridine . The reaction conditions often involve maintaining the temperature at around 0°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The compound exerts its effects by interfering with the viral replication process. It targets specific enzymes involved in the synthesis of viral RNA, thereby inhibiting the replication of the virus. The molecular pathways involved include the inhibition of RNA-dependent RNA polymerase, which is crucial for viral replication.

Comparison with Similar Compounds

3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine is unique due to its specific modifications, which enhance its antiviral properties. Similar compounds include:

    2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-D-cytidine: This compound also exhibits antiviral properties but differs in its molecular structure and specific targets.

    5-Fluorouridine: Another nucleoside analog with antiviral activity, but it lacks the acetyl and methyl modifications present in 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine.

These modifications make 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine particularly effective in its role, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKGGOQOTYTGP-PRULPYPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine
Reactant of Route 2
Reactant of Route 2
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine
Reactant of Route 3
Reactant of Route 3
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine
Reactant of Route 4
Reactant of Route 4
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine
Reactant of Route 5
Reactant of Route 5
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine
Reactant of Route 6
Reactant of Route 6
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.